molecular formula C32H28N2O3 B2370848 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide CAS No. 300772-68-3

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide

Cat. No.: B2370848
CAS No.: 300772-68-3
M. Wt: 488.587
InChI Key: DEIGVNIYXPVZID-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c1-23-13-19-27(20-14-23)33(30(35)26-17-15-25(16-18-26)24-9-3-2-4-10-24)21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37/h2-6,9-20H,7-8,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGVNIYXPVZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide. The compound's mechanism of action often involves the inhibition of specific cancer cell proliferation pathways.

Case Studies

  • Study on Lymphoma Treatment : A patent (CN113214220A) describes the use of similar dioxoisoindole derivatives for treating lymphomas. The study highlights the efficacy of these compounds in targeting cancer cells with minimal side effects .
  • Cytotoxic Evaluation : In vitro studies have shown that derivatives related to this compound exhibit cytotoxicity against various cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 7.5 to 11.1 µM, indicating potent activity against tested cells .
CompoundIC50 (µM)Cancer Type
4e7.5Breast Cancer
4f11.1Lung Cancer
This compoundTBDVarious Tumors

Mechanistic Insights

Research has provided insights into the mechanisms through which this compound exerts its effects:

  • Molecular Docking Studies : Computational analyses have indicated that the compound forms stable complexes with target proteins such as ABL1 kinase, which is crucial for its anticancer activity .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds suggest favorable characteristics for oral bioavailability and therapeutic efficacy .

Other Potential Applications

Beyond its anticancer properties, there are indications that this compound may have applications in other therapeutic areas:

Antiviral Activity

Some derivatives have shown promise as antiviral agents. Research focusing on N-phenylbenzamide derivatives indicates potential efficacy against viral infections, suggesting a broader application spectrum for compounds in this class .

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound is characterized by an intricate structure that includes an isoindole derivative and a benzamide moiety. The synthesis typically involves multiple steps, including the formation of the isoindole ring and subsequent attachment to the benzamide structure. Specific synthetic routes may vary based on desired purity and yield, often requiring optimized reaction conditions for industrial applications .

Biological Activity

The biological activity of this compound has been investigated in various studies. Notable findings include:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .
  • Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro experiments demonstrated that the compound significantly reduced viability in breast and colon cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis .
  • Anti-inflammatory Model : A model of induced inflammation in rodents showed that administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in managing inflammatory diseases .
  • Oxidative Stress Assessment : In a study evaluating oxidative stress, the compound exhibited a protective effect against hydrogen peroxide-induced damage in neuronal cells, indicating its potential role in neuroprotection .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism
AnticancerInduces apoptosisModulation of signaling pathways
Anti-inflammatoryReduces inflammatory markersInhibition of pro-inflammatory cytokines
AntioxidantScavenges free radicalsReduces oxidative stress

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